molecular formula C19H25N3O4S2 B2395894 N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide CAS No. 1226430-40-5

N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2395894
CAS No.: 1226430-40-5
M. Wt: 423.55
InChI Key: UAJHXNLGOBJAMZ-UHFFFAOYSA-N
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Description

N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The tosylation of piperidine is a crucial step, which is usually achieved by reacting piperidine with tosyl chloride in the presence of a base such as triethylamine. The resulting tosylpiperidine is then reacted with 2-bromoethylamine to introduce the ethyl linker. Finally, the pyridine-3-sulfonamide moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies of enzyme inhibition or receptor binding.

    Medicine: It has potential as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The piperidine and pyridine rings may also interact with hydrophobic pockets in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-2-sulfonamide
  • N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-4-sulfonamide
  • N-(2-(1-tosylpiperidin-2-yl)ethyl)benzene-1-sulfonamide

Uniqueness

N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyridine ring, which can influence its binding properties and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs.

Properties

IUPAC Name

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-16-7-9-18(10-8-16)28(25,26)22-14-3-2-5-17(22)11-13-21-27(23,24)19-6-4-12-20-15-19/h4,6-10,12,15,17,21H,2-3,5,11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJHXNLGOBJAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNS(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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